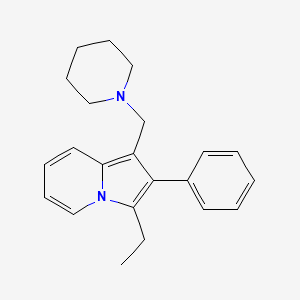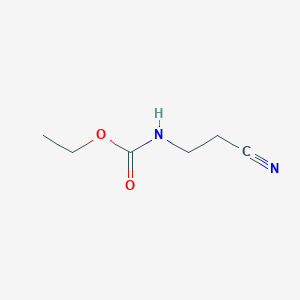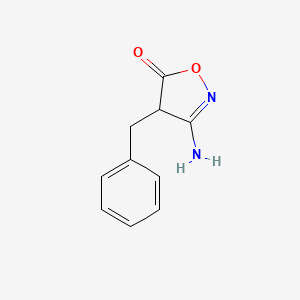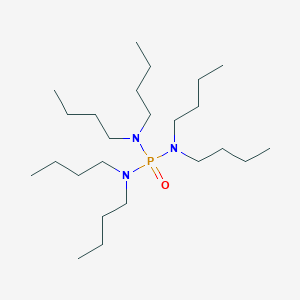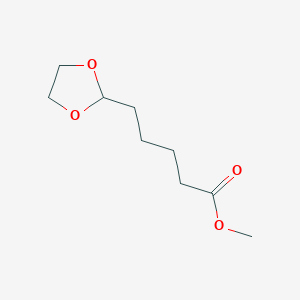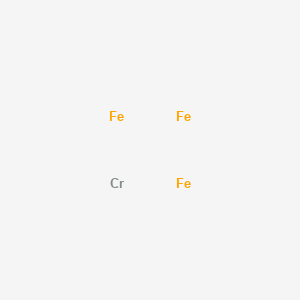
Chromium;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium and iron are two essential elements in the periodic table, known for their significant roles in various industrial and biological processes. Chromium is a lustrous, hard, and brittle transition metal with the atomic number 24, while iron is a metal in the first transition series and is the most common element on Earth by mass . When combined, chromium and iron form various alloys, such as stainless steel, which are highly valued for their strength, corrosion resistance, and other desirable properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromium-iron alloys typically involves the reduction of chromite ore (FeCr₂O₄) using carbon or silicon in a high-temperature furnace. The reaction conditions include temperatures ranging from 1500°C to 1600°C . The process can be summarized as follows:
[ \text{FeCr}_2\text{O}_4 + 4\text{C} \rightarrow \text{Fe} + 2\text{Cr} + 4\text{CO} ]
Industrial Production Methods
Industrial production of chromium-iron alloys, such as ferrochrome, involves smelting chromite ore in an electric arc furnace. The process includes the following steps :
Crushing and Grinding: The chromite ore is crushed and ground to enhance its surface area.
Reduction: The ground ore is mixed with carbon and heated in an electric arc furnace to reduce the chromium and iron oxides to their metallic forms.
Refining: The molten metal is refined to remove impurities and achieve the desired composition.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
-
Oxidation: : Chromium and iron can be oxidized to form their respective oxides. For example: [ 4\text{Cr} + 3\text{O}_2 \rightarrow 2\text{Cr}_2\text{O}_3 ] [ 4\text{Fe} + 3\text{O}_2 \rightarrow 2\text{Fe}_2\text{O}_3 ]
-
Reduction: : Chromium and iron oxides can be reduced using carbon or hydrogen: [ \text{Cr}_2\text{O}_3 + 3\text{C} \rightarrow 2\text{Cr} + 3\text{CO} ] [ \text{Fe}_2\text{O}_3 + 3\text{H}_2 \rightarrow 2\text{Fe} + 3\text{H}_2\text{O} ]
-
Substitution: : Chromium and iron can form various substitution compounds with other elements, such as forming alloys with nickel or manganese.
Common Reagents and Conditions
Common reagents used in these reactions include carbon, hydrogen, and various acids and bases. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include chromium and iron oxides, ferrochrome, and various chromium-iron alloys. These products are used in a wide range of applications, from stainless steel production to catalysts in chemical reactions .
Applications De Recherche Scientifique
Chromium-iron compounds have numerous scientific research applications across various fields :
Chemistry: Chromium-iron alloys are used as catalysts in various chemical reactions, including the production of synthetic fuels and the reduction of nitrogen oxides in exhaust gases.
Biology: Chromium is an essential trace element in the human diet, playing a role in glucose metabolism. Iron is crucial for oxygen transport in the blood as a component of hemoglobin.
Medicine: Chromium supplements are used to manage blood sugar levels in diabetic patients. Iron supplements are used to treat anemia.
Industry: Chromium-iron alloys are used in the production of stainless steel, which is widely used in construction, automotive, and aerospace industries due to its strength and corrosion resistance.
Mécanisme D'action
The mechanism of action of chromium and iron compounds involves their interaction with various molecular targets and pathways :
Chromium: Chromium (III) enhances insulin sensitivity by interacting with the insulin receptor and promoting glucose uptake in cells. It also acts on the beta subunit of mitochondrial ATP synthase, influencing cellular energy production.
Iron: Iron is essential for the production of hemoglobin, which transports oxygen in the blood. It also plays a role in various enzymatic reactions involved in energy production and DNA synthesis.
Comparaison Avec Des Composés Similaires
Chromium and iron can be compared with other transition metals, such as nickel and manganese, which also form important alloys and have significant industrial applications :
Nickel: Like chromium, nickel is used to produce stainless steel and other corrosion-resistant alloys. nickel alloys are often more expensive and have different mechanical properties.
Manganese: Manganese is used in steel production to improve hardness and strength. It also forms various oxides and compounds with unique catalytic properties.
Chromium-iron alloys are unique due to their combination of high strength, corrosion resistance, and cost-effectiveness, making them indispensable in many industrial applications .
Propriétés
Numéro CAS |
12017-85-5 |
|---|---|
Formule moléculaire |
CrFe3 |
Poids moléculaire |
219.53 g/mol |
Nom IUPAC |
chromium;iron |
InChI |
InChI=1S/Cr.3Fe |
Clé InChI |
OEWHVORYNNKPEZ-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Fe].[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



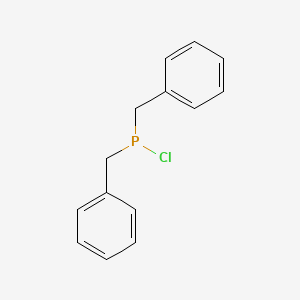

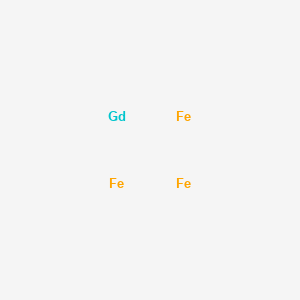
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)


